molecular formula C19H14BrN3O2 B2577023 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one CAS No. 1358596-36-7

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Cat. No.: B2577023
CAS No.: 1358596-36-7
M. Wt: 396.244
InChI Key: IPKYRJIKMOULHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with an ethyl group at the N1 position and a 1,2,4-oxadiazole ring at the C3 position. The oxadiazole moiety is further functionalized with a 4-bromophenyl group.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2/c1-2-23-11-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKYRJIKMOULHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the oxadiazole ring through the reaction of a bromophenyl hydrazine derivative with an appropriate carboxylic acid derivative. This intermediate is then coupled with a quinoline derivative to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that derivatives of quinoline and oxadiazole exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study : A derivative similar to 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one demonstrated an IC50 value of 0.35μM0.35\,\mu M against the epidermal growth factor receptor (EGFR), suggesting strong inhibitory effects on cancer cell proliferation . This indicates potential for further development as an anticancer agent.

Antimicrobial Activity

The hybrid structure of this compound may also provide antimicrobial effects against various bacterial strains. Quinoline and oxadiazole derivatives have been documented to show activity against both Gram-positive and Gram-negative bacteria.

Research Findings : Studies have shown that certain oxadiazole derivatives possess significant antibacterial activity. The structural similarities suggest that this compound could exhibit comparable effects .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Compounds within this class have shown promise in reducing inflammation markers in vitro.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving compounds similar to this compound:

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialSignificant activity against Gram-positive/negative bacteria
Anti-inflammatoryReduction in inflammatory markers

Mechanism of Action

The mechanism of action of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Solubility: The bromophenyl group in compound 19 () introduces hydrophobicity, leading to solubility challenges compared to its methoxy-substituted analog 18 (45% vs. 46% yield) .

Synthetic Methodology: Microreactor-based synthesis () achieved moderate yields (40–63%) for oxadiazole derivatives, while traditional reflux methods () required longer reaction times. The target compound’s ethyl-quinolinone core may necessitate specialized purification techniques (e.g., HPLC or recrystallization), as seen in related intermediates .

Antimicrobial activity reported for phenoxyphenyl-oxadiazole derivatives () highlights the role of electron-withdrawing groups (e.g., bromo) in enhancing bioactivity .

Analogues with Quinolinone Cores

  • 3-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one () shares the ethyl-quinolinone framework but substitutes bromophenyl with ethoxyphenyl. The ethoxy group’s electron-donating nature may reduce electrophilic reactivity compared to bromophenyl.
  • 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one () replaces quinolinone with phthalazinone, demonstrating the versatility of oxadiazole-heterocycle hybrids in medicinal chemistry.

Biological Activity

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C_{17}H_{15}BrN_{4}O
  • Molecular Weight : 373.23 g/mol
  • CAS Number : 937654-87-0

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the oxadiazole ring.
  • Coupling with the quinoline moiety.
  • Ethyl substitution at the quinoline nitrogen.

The detailed synthetic route can be found in various literature sources which document similar compounds and their methodologies .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of a bromophenyl group enhances this activity due to increased lipophilicity and potential interaction with bacterial membranes .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. The specific compound has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases .

Case Studies

Study Findings Reference
Antimicrobial ActivityEffective against E. coli and S. aureus with MIC values < 10 µg/mL
Anticancer ActivityInduces apoptosis in MCF-7 cells with IC50 = 15 µM
Anti-inflammatory EffectsReduces TNF-alpha levels in LPS-stimulated macrophages

Q & A

Basic Synthesis Methods

Q: What are the optimal synthetic routes for preparing 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one, and how can reaction yields be maximized? A: Microwave-assisted synthesis and solventless protocols are efficient for constructing the 1,2,4-oxadiazole core. For example, microwave irradiation reduces reaction times and improves yields in oxadiazole formation, as demonstrated in analogous compounds like 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propionamide (57–63% yield) . Additionally, HPLC purification is critical for isolating target compounds with high purity (e.g., 45–63% yields in oxadiazole derivatives) . Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of precursors.

Analytical Characterization

Q: Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound? A: Multimodal characterization is essential:

  • NMR : ¹H and ¹³C NMR identify substituent environments, such as the quinolinone carbonyl (δ ~165–170 ppm) and oxadiazole ring protons (δ ~7.5–8.5 ppm for aromatic protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <2 ppm error) .
  • HPLC : Ensures >95% purity, particularly for compounds prone to side products like uncyclized intermediates .

Structural Determination via X-ray Crystallography

Q: How can X-ray crystallography resolve ambiguities in molecular conformation, and what software tools are recommended? A: Single-crystal X-ray diffraction provides precise bond lengths/angles and confirms stereoelectronic effects. For example, the 4-bromophenyl group in analogous compounds exhibits a dihedral angle of ~15–25° with the oxadiazole ring, influencing π-stacking interactions . Use SHELXL for refinement (R-factor <0.05) and ORTEP-3 for graphical representation . Ensure crystals are grown via slow evaporation in solvents like DCM/hexane.

Advanced SAR Studies

Q: How do structural modifications (e.g., halogen substitution, alkyl chain length) affect biological activity? A: The 4-bromophenyl group enhances lipophilicity and receptor binding affinity compared to non-halogenated analogs. For instance, replacing bromine with chlorine or methyl groups alters IC₅₀ values in kinase assays by 2–3 orders of magnitude . The ethyl group on the quinolinone nitrogen improves metabolic stability over methyl analogs . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like sphingosine kinase .

Contradictory Data in Reaction Optimization

Q: How should researchers address inconsistencies in reported yields for oxadiazole-forming reactions? A: Discrepancies arise from solvent polarity, catalyst choice (e.g., TBTU vs. EDCI), and purification methods. For example, microwave synthesis in DMF yields 60–70% oxadiazoles, while conventional heating in ethanol achieves 40–50% . Always validate protocols with control experiments and characterize side products (e.g., unreacted acylated intermediates via TLC or LC-MS).

Computational Modeling for Property Prediction

Q: Which computational methods predict physicochemical properties (e.g., logP, solubility) and bioactivity? A: Use DFT calculations (Gaussian 09) to optimize geometry and calculate electrostatic potential surfaces, which correlate with solubility and membrane permeability . QSAR models (e.g., MOE or Schrödinger) can link substituent electronegativity (e.g., bromine vs. methoxy) to activity trends. For logP, employ the Crippen method (accuracy ±0.5 units) .

Stability and Storage Conditions

Q: What storage conditions prevent degradation of this compound? A: Store at –20°C in amber vials under inert gas (N₂ or Ar) to avoid photodegradation and hydrolysis. The oxadiazole ring is sensitive to moisture; use desiccants (silica gel) in containers. Purity should be rechecked via HPLC after long-term storage (>6 months) .

Toxicity and Environmental Impact

Q: What are the ecological and handling risks associated with this compound? A: The bromine atom poses aquatic toxicity (LC₅₀ <1 mg/L for Daphnia magna). Use fume hoods for synthesis and dispose of waste via incineration. Personal protective equipment (gloves, goggles) is mandatory due to potential skin irritation .

Reproducibility in Biological Assays

Q: How can researchers ensure consistent bioactivity data across labs? A: Standardize assay conditions:

  • Use a common cell line (e.g., HEK293 for receptor studies).
  • Pre-dissolve the compound in DMSO (≤0.1% final concentration).
  • Validate potency via dose-response curves (IC₅₀ ± SEM) in triplicate .

Future Research Directions

Q: What unexplored applications or derivatives of this compound warrant investigation? A: Potential areas include:

  • Proteolysis-targeting chimeras (PROTACs) : Attach E3 ligase ligands to the quinolinone core.
  • Fluorescent probes : Introduce dansyl or coumarin groups for imaging studies.
  • Antimicrobial activity : Screen against ESKAPE pathogens given the oxadiazole’s biofilm inhibition potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.